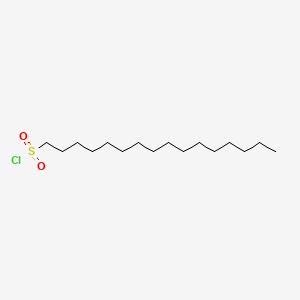

1-Hexadecanesulfonyl chloride

Description

Properties

IUPAC Name |

hexadecane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSVFFVBSPQTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068139 | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38775-38-1 | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38775-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Hexadecanesulfonyl Chloride from 1-Hexadecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexadecanesulfonyl chloride, a valuable reagent in organic synthesis, starting from the readily available 1-hexadecanol. This document details the primary synthetic route involving direct chlorosulfonation, along with an alternative two-step methodology. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visual representations of the synthetic workflows to aid in laboratory application.

Introduction

This compound, also known as cetylsulfonyl chloride, is a long-chain alkyl sulfonyl chloride. Its utility in organic chemistry stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the introduction of the 16-carbon alkyl chain into various molecules, a common strategy in the synthesis of surfactants, lubricants, and pharmacologically active compounds. The synthesis of this compound from 1-hexadecanol is a key transformation for accessing this versatile building block.

Synthetic Routes

Two primary methodologies for the preparation of this compound from 1-hexadecanol are discussed herein:

-

Direct Chlorosulfonation: This is the most direct method, involving the reaction of 1-hexadecanol with chlorosulfonic acid.

-

Two-Step Synthesis via 1-Hexadecanethiol: An alternative route that proceeds through the conversion of 1-hexadecanol to 1-hexadecanethiol, followed by oxidative chlorination.

Direct Chlorosulfonation with Chlorosulfonic Acid

The reaction of 1-hexadecanol with chlorosulfonic acid is an exothermic process that directly yields this compound. The reaction proceeds through an initial sulfation of the alcohol followed by chlorination by the excess reagent.

| Parameter | Value | Reference |

| Reactants | 1-Hexadecanol, Chlorosulfonic Acid | [1] |

| Molar Ratio (Alcohol:Acid) | 1 : 5-10 | [1] |

| Initial Temperature | -25 °C | [1] |

| Reaction Temperature | 50-60 °C | [1] |

| Reaction Time | 3-6 hours | [1] |

| Yield | 40-68% | [1] |

| Purity | >95% (by ¹H NMR) | [1] |

Materials:

-

1-Hexadecanol

-

Chlorosulfonic acid (freshly distilled is recommended)[2]

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a gas trap.

-

Initial Cooling: Charge the flask with 1-hexadecanol (e.g., 24.25 g, 0.1 mol). Cool the flask to -25 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (e.g., 87.4 g, 0.75 mol, 7.5 eq) dropwise to the stirred 1-hexadecanol. The addition rate should be carefully controlled to maintain the internal temperature below -20 °C. This reaction is highly exothermic.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 3-6 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.[2]

-

Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This step should be performed in a fume hood as it will generate a large amount of acidic fumes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as dry benzene, although the solubility is low.[2] Alternatively, vacuum distillation can be employed.

Safety Precautions:

-

Chlorosulfonic acid is a highly corrosive and reactive chemical. It reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

-

The quenching of the reaction mixture is highly exothermic and releases large quantities of HCl gas. This must be done slowly and with efficient cooling and ventilation.

Two-Step Synthesis via 1-Hexadecanethiol

This alternative method avoids the direct use of the highly reactive chlorosulfonic acid on the alcohol. It involves the conversion of 1-hexadecanol to a suitable leaving group (e.g., bromide), followed by substitution with a thiol source to form 1-hexadecanethiol. The thiol is then subjected to oxidative chlorination.

A common method to achieve this transformation is to first convert the alcohol to an alkyl bromide, followed by reaction with thiourea and subsequent hydrolysis.

Part A: Synthesis of 1-Bromohexadecane

-

Place 1-hexadecanol (e.g., 48.5 g, 0.2 mol) in a round-bottom flask.

-

Add a 48% aqueous solution of hydrobromic acid (HBr) in excess (e.g., 100 mL).

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours.

-

After cooling, separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation to obtain 1-bromohexadecane.

Part B: Synthesis of 1-Hexadecanethiol

-

In a round-bottom flask, dissolve 1-bromohexadecane (e.g., 30.5 g, 0.1 mol) in ethanol (200 mL).

-

Add thiourea (e.g., 8.4 g, 0.11 mol) to the solution.

-

Heat the mixture to reflux for 3-4 hours. A white precipitate of the isothiouronium salt will form.

-

To the reaction mixture, add a solution of sodium hydroxide (e.g., 12 g, 0.3 mol) in water (50 mL).

-

Heat the mixture to reflux for another 2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether or hexane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-hexadecanethiol by vacuum distillation.

The prepared 1-hexadecanethiol is then converted to the sulfonyl chloride.

| Parameter | Value | Reference |

| Reactants | 1-Hexadecanethiol, Trichloroisocyanuric acid | [1] |

| Solvent | Acetonitrile/Water (4:1) | [1] |

| Temperature | 0-5 °C | [1] |

| Reaction Time | 30 minutes | [1] |

| Yield | ~61% (for dodecanethiol) | [1] |

Materials:

-

1-Hexadecanethiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Petroleum ether

-

1% Hydrochloric acid (aq)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexadecanethiol (e.g., 25.85 g, 0.1 mol) in a mixture of acetonitrile (160 mL) and water (40 mL).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of TCCA: Add trichloroisocyanuric acid (e.g., 29.0 g, 0.125 mol) portion-wise, ensuring the temperature does not exceed 5 °C.[1]

-

Reaction: Stir the mixture in the ice bath for 30 minutes. A precipitate of cyanuric acid will form.[1]

-

Filtration: Remove the cyanuric acid by filtration and wash the solid with ethyl acetate (e.g., 50 mL).[1]

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C to minimize hydrolysis of the product.[1]

-

Workup: Dissolve the crude product in petroleum ether (e.g., 100 mL), wash with cold 1% aqueous HCl (e.g., 100 mL), and then with water.[1]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a white powder.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Observed Signals | Reference |

| ¹H NMR | δ 3.45 (t, 2H, -CH₂SO₂Cl), 1.25-1.45 (m, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃) | [1] |

| ¹³C NMR | δ 56.2 (C1), 32.1-22.7 (C2-C15), 14.1 (C16) | [1] |

| IR (cm⁻¹) | 1360-1390 (S=O symmetric stretch), 1170-1190 (S=O asymmetric stretch), 580-620 (S-Cl stretch) | [1] |

| Molecular Weight | 324.95 g/mol |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of this compound.

References

Synthesis of 1-Hexadecanesulfonyl Chloride via Thiol Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-hexadecanesulfonyl chloride, a key intermediate in organic synthesis, through the oxidation of 1-hexadecanethiol. The document details various synthetic methodologies, presents quantitative data for comparison, and provides experimental protocols.

Introduction

This compound (C₁₆H₃₃ClO₂S) is a valuable reagent in organic chemistry, primarily utilized for the introduction of the hexadecylsulfonyl moiety into molecules.[1] This functional group is integral to the synthesis of various compounds, including sulfonamides and sulfonate esters, which have applications in pharmaceuticals and agrochemicals. The oxidation of the corresponding thiol, 1-hexadecanethiol, presents a direct and efficient route to this important sulfonyl chloride. This guide explores several prominent oxidative methods for this transformation.

Synthetic Methodologies

The conversion of 1-hexadecanethiol to this compound involves the oxidation of the sulfur atom and subsequent chlorination. Several reagent systems have been effectively employed for this purpose. The choice of method often depends on factors such as yield, reaction conditions, scalability, and safety considerations.

Oxidative Chlorination using Sodium Hypochlorite and Hydrochloric Acid

A common and cost-effective method for the synthesis of sulfonyl chlorides from thiols is the use of sodium hypochlorite (bleach) in the presence of hydrochloric acid. This system generates in situ chlorine, which acts as the oxidizing and chlorinating agent.

Experimental Protocol:

A solution of 1-hexadecanethiol in a suitable organic solvent, such as dichloromethane, is cooled to a low temperature (typically -5 to 0 °C). An aqueous solution of sodium hypochlorite and hydrochloric acid is then added dropwise, maintaining the low temperature to control the exothermic reaction and prevent over-oxidation to the sulfonic acid.[2] After the addition is complete, the reaction mixture is stirred for a short period. The excess oxidant is then quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude this compound.

Oxidation with Hydrogen Peroxide Catalyzed by Zirconium Tetrachloride

Hydrogen peroxide is a green and readily available oxidant. Its reactivity can be enhanced by the use of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl₄). This system provides an efficient method for the direct conversion of thiols to sulfonyl chlorides.[1]

Experimental Protocol:

To a solution of 1-hexadecanethiol in an appropriate solvent, zirconium tetrachloride (as a catalyst) is added. Hydrogen peroxide is then added portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent to afford the desired product.

Oxidation using Hydrogen Peroxide and Thionyl Chloride

The combination of hydrogen peroxide and thionyl chloride (SOCl₂) forms a highly reactive reagent system for the direct oxidative chlorination of thiols. This method is characterized by its high efficiency and rapid reaction times, often proceeding to completion within minutes at room temperature.

Experimental Protocol:

In a typical procedure, 1-hexadecanethiol is dissolved in a suitable solvent. Thionyl chloride and hydrogen peroxide are then added sequentially. The reaction is highly exothermic and may require cooling to maintain room temperature. The reaction progress is monitored, and upon completion, the product is isolated through an extractive workup. This method's advantages include its speed and high yields.[3]

Oxidation with Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a stable, solid-phase chlorinating and oxidizing agent that serves as a convenient and safer alternative to gaseous chlorine. It can effectively convert thiols to their corresponding sulfonyl chlorides in good yields.

Experimental Protocol:

1-Hexadecanethiol is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and water, and the solution is cooled in an ice bath. TCCA is then added portion-wise, ensuring the temperature remains low. The reaction mixture is stirred for a period after the addition is complete. The solid by-product, cyanuric acid, is removed by filtration. The filtrate is then subjected to an aqueous workup, extraction, drying, and solvent removal to yield this compound.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Oxidizing/Chlorinating Agent(s) | Typical Yield (%) | Reaction Time | Reaction Temperature |

| Oxidative Chlorination | NaOCl / HCl | 68 - 86 | 30 - 60 minutes | -5 to 0 °C |

| Catalytic Oxidation | H₂O₂ / ZrCl₄ | 92 - 98 | ~2 hours | Room Temperature |

| Hydrogen Peroxide/Thionyl Chloride | H₂O₂ / SOCl₂ | up to 97 | ~1 minute | Room Temperature |

| TCCA Oxidation | Trichloroisocyanuric acid | ~61 (for dodecanethiol) | ~30 minutes | 0 to 5 °C |

Experimental Workflow and Chemical Transformations

The following diagrams illustrate the general experimental workflow and the chemical transformations involved in the synthesis of this compound from 1-hexadecanethiol.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Overall chemical transformation from 1-hexadecanethiol to this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the long alkyl chain. The protons on the carbon adjacent to the sulfonyl chloride group will be the most deshielded.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 16 carbon atoms in the hexadecyl chain. The carbon atom bonded to the sulfonyl chloride group will appear at a characteristic downfield chemical shift.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of this compound will exhibit characteristic absorption bands. The most prominent of these will be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically appearing in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-S and C-Cl stretching vibrations will also be present.

Safety Considerations

The reagents used in these syntheses, such as hydrochloric acid, hydrogen peroxide, thionyl chloride, and trichloroisocyanuric acid, are corrosive and/or strong oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and in a well-ventilated fume hood. The reactions can be exothermic and require careful temperature control. This compound itself is corrosive and causes severe skin burns and eye damage.[2]

Conclusion

The synthesis of this compound from 1-hexadecanethiol can be achieved through several effective oxidative chlorination methods. The choice of the specific method will be guided by the desired scale of the reaction, available resources, and safety infrastructure. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. Proper characterization using spectroscopic techniques is essential to ensure the identity and purity of the final product.

References

1-Hexadecanesulfonyl chloride CAS number 38775-38-1

An In-depth Technical Guide to 1-Hexadecanesulfonyl Chloride

CAS Number: 38775-38-1 Molecular Formula: C₁₆H₃₃ClO₂S Synonyms: Hexadecylsulfonyl chloride, n-Hexadecane sulfonyl chloride, Cetyl sulfonyl chloride

This technical guide provides a comprehensive overview of this compound, a long-chain sulfonyl chloride compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this chemical in their work. The guide covers its chemical and physical properties, synthesis, reactivity, applications, and safety information.

Physicochemical Properties

This compound is a solid or semi-solid compound at room temperature, appearing as a white or beige substance.[1] Its key physicochemical properties are summarized below.

| Property | Value | Unit | Source |

| Molecular Weight | 324.95 | g/mol | [2][3] |

| Melting Point | 56 - 58 | °C | [3] |

| Boiling Point | 402.5 | °C (at 760 mmHg) | [3] |

| Density | 0.999 | g/cm³ | [3] |

| Flash Point | 197.2 | °C | [3] |

| Water Solubility | log10WS: -6.50 | mol/L (calculated) | [4] |

| Octanol/Water Partition Coefficient | logP: 6.036 | (calculated) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectroscopic Technique | Key Features and Assignments | Source |

| Infrared (IR) Spectroscopy | 1360–1390 cm⁻¹ (Symmetric S=O stretching) 1170–1190 cm⁻¹ (Asymmetric S=O stretching) 580–620 cm⁻¹ (S-Cl stretching) | [5] |

| ¹H NMR Spectroscopy | A deshielded multiplet around 3.68 ppm is indicative of the protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group. | [6][7] |

| ¹³C NMR Spectroscopy | Spectral data is available and can be accessed through chemical databases. | [8][9] |

| Mass Spectrometry (MS) | The mass spectrum shows characteristic fragmentation patterns for long-chain alkyl sulfonyl chlorides. | [8][10] |

Synthesis of this compound

A widely reported and effective method for synthesizing this compound is through the direct sulfonation of 1-hexadecanol using chlorosulfonic acid.[5] This process involves two main steps: the initial sulfonation of the alcohol followed by chlorination of the resulting sulfonic acid intermediate.[5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Hexadecanol

The following is a typical experimental procedure for the synthesis of this compound.[5]

-

Reactant Preparation: In a suitable reaction vessel, place 1-Hexadecanol (1 equivalent).

-

Reaction Initiation: Cool the vessel to -25°C. Slowly add chlorosulfonic acid (ClSO₃H) (5–10 equivalents) to the 1-hexadecanol. This reaction is exothermic.

-

Reflux: After the addition is complete, heat the reaction mixture to 50–60°C and maintain it under reflux for 3 to 6 hours.

-

Workup: After cooling, carefully pour the reaction mixture into ice water to quench the excess chlorosulfonic acid.

-

Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).

-

Drying: Dry the organic extract over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Remove the solvent via rotary evaporation to yield the final product, this compound. Purity can be assessed using ¹H NMR, with reported yields between 40–68%.[5]

Chemical Reactivity

The sulfonyl chloride group in this compound is highly electrophilic, making the compound susceptible to nucleophilic attack.[5] This reactivity is fundamental to its use in organic synthesis.

-

Substitution Reactions: It readily reacts with various nucleophiles.

-

With amines: Forms N-substituted sulfonamides.

-

With alcohols: Forms sulfonate esters.

-

With thiols: Forms thiosulfonate esters.[5]

-

-

Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanesulfonic acid and hydrochloric acid.[5]

-

Reduction: It can be reduced to 1-hexadecanethiol using strong reducing agents like lithium aluminum hydride.[5]

Caption: Key reactions of this compound with nucleophiles.

Applications

This compound is a versatile reagent with applications spanning organic synthesis, polymer chemistry, and biological research.

-

Organic Synthesis: It is a key intermediate for introducing the hexadecylsulfonyl group into molecules, enabling the synthesis of various sulfonamides and sulfonate esters which are important in the pharmaceutical and agrochemical industries.[5] Sulfonic acid salts, derived from compounds like this, are significant in drug development for their formulation properties.[11]

-

Polymer Chemistry: This compound is used to synthesize sulfonated polymers, which are valuable in creating ion exchange resins for water purification and membranes for fuel cells and batteries due to their ionic conductivity.[5]

-

Industrial Uses: Its surfactant properties make it useful in the production of detergents and cleaning agents. It also serves as an intermediate in the manufacture of other specialty chemicals.[5]

-

Biological Studies: It is a potent inhibitor of serine hydrolases, such as lipases.[5] The long 16-carbon alkyl chain enhances hydrophobic interactions within the enzyme's active site, leading to effective and often irreversible inhibition.[5] This property allows researchers to study enzyme structure-function relationships and kinetics.[5] It is also used in proteomics research.[12]

Caption: Mechanism of lipase inhibition by this compound.

Safety and Handling

This compound is a hazardous chemical that causes severe skin burns and eye damage and may cause respiratory irritation.[8][13] It must be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Source:[8]

Handling and Storage Recommendations:

-

Handling: Use only in a well-ventilated area.[14] Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1][14] Wash thoroughly after handling.[14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14] Store away from incompatible substances such as strong oxidizing agents, strong bases, and moisture.[1][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[14] A respirator may be required depending on workplace conditions.[14]

First-Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15-30 minutes. Get immediate medical attention.[13][14]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical attention.[14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[14]

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound (CAS 38775-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Hexadecanesulfonylchloride | CAS#:38775-38-1 | Chemsrc [chemsrc.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound | 38775-38-1 | Benchchem [benchchem.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. acdlabs.com [acdlabs.com]

- 8. This compound | C16H33ClO2S | CID 96923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of 1-Hexadecanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride, a long-chain aliphatic sulfonyl chloride, is a versatile reagent in organic synthesis and a precursor for various functionalized molecules with potential applications in drug development and materials science. Its distinct physical properties, governed by its long alkyl chain and reactive sulfonyl chloride group, are critical for its handling, reaction setup, and purification. This technical guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary chemical transformations.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₃ClO₂S | [1][2] |

| Molecular Weight | 324.95 g/mol | [2][3][4][5] |

| Appearance | White to brownish crystalline powder or solid | [6][7] |

| Melting Point | 56-58 °C | [4][7][8] |

| Boiling Point | 402.5 °C at 760 mmHg (Predicted) | [4][7] |

| Density | 0.999 g/cm³ (Predicted) | |

| Solubility | Reacts with water. Soluble in organic solvents. | [9] |

| CAS Number | 38775-38-1 | [1][2][3][5][10][11] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. Due to the compound's moisture sensitivity, all experiments should be conducted in a dry environment, and all glassware must be thoroughly dried.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is in large crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid increase (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Boiling Point (Micro Method)

Given the high predicted boiling point and potential for decomposition, a micro boiling point determination using a Thiele tube is recommended.

Apparatus and Materials:

-

Thiele tube

-

High-temperature mineral oil

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (high range)

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place a capillary tube, with the open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and sample are immersed in the mineral oil within the Thiele tube, with the side arm of the Thiele tube positioned for heating.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

The density of the solid this compound can be determined using a pycnometer and a non-reactive, inert liquid of known density in which the compound is insoluble.

Apparatus and Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance

-

Inert, non-reactive liquid of known density (e.g., a high-boiling point alkane)

-

This compound sample

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the inert liquid, ensuring no air bubbles are present, and insert the stopper. The excess liquid will exit through the capillary.

-

Place the filled pycnometer in a water bath to bring it to a constant temperature (e.g., 20 °C).

-

Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m₂).

-

Empty and dry the pycnometer.

-

Add a known mass of this compound to the pycnometer and weigh it (m₃).

-

Fill the pycnometer containing the sample with the inert liquid, bring it to the same constant temperature in the water bath, dry it, and weigh it (m₄).

-

The density of the solid is calculated using the following formula: Density = [(m₃ - m₁) * Density of inert liquid] / [(m₂ - m₁) - (m₄ - m₃)]

Synthesis and Reactivity

This compound is typically synthesized through the oxidative chlorination of 1-hexadecanethiol. Its high reactivity is centered on the electrophilic sulfur atom, making it susceptible to nucleophilic attack.

Synthesis Workflow

The synthesis of this compound from 1-hexadecanethiol can be visualized as a two-step process involving oxidation followed by chlorination.

Key Chemical Reactions

The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl group. Two primary examples are its hydrolysis and its reaction with amines to form sulfonamides.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, along with standardized protocols for their measurement. Understanding these properties is fundamental for the safe and effective use of this important chemical intermediate in research and development. The provided visualizations offer a clear representation of its synthesis and key reactive pathways, aiding in the conceptualization of its chemical behavior. Researchers, scientists, and drug development professionals are encouraged to adhere to these protocols and safety guidelines when handling this reactive compound.

References

- 1. This compound | 38775-38-1 | Benchchem [benchchem.com]

- 2. 1-HEXANESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 9. This compound | C16H33ClO2S | CID 96923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

1-Hexadecanesulfonyl chloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 1-Hexadecanesulfonyl chloride, a sulfonyl chloride derivative. The data is presented for use in research and development applications.

Compound Identification and Properties

This compound is a chemical compound characterized by a long 16-carbon alkyl chain attached to a sulfonyl chloride functional group.[1] This structure gives it a hydrophobic alkyl tail and a reactive polar headgroup.

A summary of its key molecular identifiers and properties is provided in the table below.

| Parameter | Value | Source |

| IUPAC Name | hexadecane-1-sulfonyl chloride | [1][2] |

| Synonyms | Hexadecylsulfonyl chloride, n-Hexadecane sulfonyl chloride | [3][4] |

| CAS Number | 38775-38-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₃₃ClO₂S | [1][3][4][5][6] |

| Molecular Weight | 324.96 g/mol | [2][7] |

| Canonical SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)Cl | [1][2] |

| InChI Key | YOSVFFVBSPQTTP-UHFFFAOYSA-N | [1][3][4][5] |

Note on Visualization and Experimental Protocols: The user request included a requirement for diagrams of signaling pathways or experimental workflows using Graphviz, as well as detailed experimental protocols. For the specific topic of molecular weight and formula, these requirements are not applicable as there are no signaling pathways or complex experimental workflows to depict. The core data requested are fundamental physicochemical properties.

References

- 1. This compound | 38775-38-1 | Benchchem [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 38775-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. 1-Hexadecanesulfonylchloride | CAS#:38775-38-1 | Chemsrc [chemsrc.com]

- 7. Hexadecane-1-sulfonyl chloride | 38775-38-1 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Hexadecanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-hexadecanesulfonyl chloride. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate. The document includes tabulated spectral data, a detailed experimental protocol for spectral acquisition, and a logical diagram illustrating the correlation between the molecular structure and its NMR spectral features.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 | ~3.45 | Triplet | 2H | ~7.5 |

| H-2 | ~1.85 | Quintet | 2H | ~7.5 |

| H-3 to H-15 | 1.25–1.45 | Multiplet | 26H | - |

| H-16 | ~0.88 | Triplet | 3H | ~7.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~56.2 |

| C-2 | ~28.5 |

| C-3 to C-13 | ~29.0 - 29.7 |

| C-14 | ~31.9 |

| C-15 | ~22.7 |

| C-16 | ~14.1 |

Structural Assignment and NMR Correlation

The structure of this compound directly influences its NMR spectra. The following diagram illustrates the logical relationship between the different carbon and proton environments in the molecule and their expected signals.

Experimental Protocol

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

-

5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

-

-

Procedure:

-

Weigh the appropriate amount of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into the NMR tube to a height of approximately 4-5 cm. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended. The ¹H NMR spectrum of this compound has been reported to be acquired on a Varian CFT-20 instrument.[1]

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Spectral Width: 10-12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and the presence of a long alkyl chain)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain pure absorption line shapes.

-

Apply baseline correction to ensure a flat baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

-

For both spectra, pick the peaks and report the chemical shifts in ppm. For the ¹H NMR spectrum, determine the multiplicity and coupling constants where applicable.

This comprehensive guide provides the necessary spectral data and experimental procedures to aid researchers in their work with this compound. The provided information should facilitate accurate identification and characterization of this compound using NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic infrared (IR) spectroscopy absorption peaks for sulfonyl chlorides. This information is critical for the identification and characterization of molecules containing the sulfonyl chloride functional group, which are pivotal intermediates in the synthesis of sulfonamides, a class of compounds with significant therapeutic applications. This document outlines the key spectral features, presents a detailed experimental protocol for acquiring high-quality IR spectra, and includes a logical workflow for the spectral interpretation process.

Core Principles of Sulfonyl Chloride IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present. For a sulfonyl chloride (R-SO₂Cl), the most informative absorption bands arise from the stretching vibrations of the sulfur-oxygen and sulfur-chlorine bonds.

The sulfonyl group (SO₂) gives rise to two distinct, strong absorption bands corresponding to asymmetric and symmetric stretching modes. These are typically found in the fingerprint region of the IR spectrum and are highly characteristic. The presence of the electron-withdrawing chlorine atom influences the position of these absorptions. Additionally, the sulfur-chlorine (S-Cl) bond has a characteristic stretching vibration at lower wavenumbers.

Characteristic Infrared Absorption Peaks for Sulfonyl Chlorides

The following table summarizes the key IR absorption frequencies for the sulfonyl chloride functional group. It is important to note that the exact position of these peaks can be influenced by the molecular structure of the R-group (e.g., alkyl vs. aryl) and the physical state of the sample.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 600 - 500 | S-Cl stretch | Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 2980 - 2880 | C-H stretch (aliphatic) | Medium to Weak |

| 1590 - 1430 | C=C stretch (aromatic ring) | Medium to Strong |

Table 1: Summary of characteristic IR absorption peaks for sulfonyl chlorides.

The two most prominent and reliable peaks for identifying a sulfonyl chloride are the strong absorptions corresponding to the asymmetric and symmetric stretches of the SO₂ group.[1][2] For instance, butane-1-sulfonyl chloride exhibits strong characteristic bands in the IR region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1] In the case of (2-Chlorophenyl)methanesulfonyl chloride, the expected SO₂ asymmetric and symmetric stretching vibrations are in the ranges of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[2] The S-Cl stretching vibration is also a key indicator, though it appears at a lower frequency.[2][3]

Experimental Protocol for Acquiring IR Spectra of Sulfonyl Chlorides

The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a sulfonyl chloride. Due to the reactive nature of sulfonyl chlorides (particularly their sensitivity to moisture), proper sample handling is crucial.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample holder (e.g., KBr pellets, NaCl plates, or ATR accessory)

-

Anhydrous solvent (e.g., methylene chloride, chloroform) if preparing a solution

-

Mortar and pestle (for KBr pellets)

-

Hydraulic press (for KBr pellets)

-

Nitrogen or argon gas supply for purging

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

-

Spectrometer Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen or argon to minimize atmospheric water and carbon dioxide interference.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sample holder.

-

-

Sample Preparation (choose one of the following methods):

-

Neat Liquid (for liquid sulfonyl chlorides):

-

Place one drop of the liquid sulfonyl chloride between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Solution (for solid or viscous liquid sulfonyl chlorides):

-

Dissolve a small amount of the sulfonyl chloride in a suitable anhydrous solvent (e.g., methylene chloride). The concentration should be approximately 1-5% (w/v).

-

Use a matched pair of liquid cells with an appropriate path length (e.g., 0.1 mm).

-

Fill the sample cell with the solution and the reference cell with the pure solvent.

-

Place both cells in the spectrometer.

-

-

KBr Pellet (for solid sulfonyl chlorides):

-

In a dry environment (e.g., a glove box or under a stream of dry nitrogen), grind a small amount of the solid sulfonyl chloride (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and mount it in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) (for solids and liquids):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the observed peak positions with the characteristic absorption frequencies for sulfonyl chlorides and other expected functional groups.

-

Logical Workflow for Sulfonyl Chloride Identification via IR Spectroscopy

The following diagram illustrates a logical workflow for the identification of a sulfonyl chloride functional group from an unknown IR spectrum. This decision-making process guides the analyst through a systematic evaluation of the key spectral features.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Hexadecanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric behavior of 1-hexadecanesulfonyl chloride (C₁₆H₃₃ClO₂S), a long-chain aliphatic sulfonyl chloride. Understanding the fragmentation pattern of this compound is crucial for its identification and characterization in complex matrices, which is of significant interest in various research and development fields, including the synthesis of novel surfactants, functional polymers, and pharmaceutical intermediates. This document outlines the principal fragmentation pathways under electron ionization (EI) mass spectrometry, provides a detailed experimental protocol for its analysis, and presents the data in a clear, structured format.

Electron Ionization Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation primarily driven by the cleavage of the long alkyl chain and the loss of the sulfonyl chloride functional group components. The molecular ion (M⁺˙) is often of low abundance or not observed due to the molecule's instability under typical EI conditions.

The fragmentation is characterized by two main competing pathways:

-

Cleavage of the Sulfonyl Chloride Group: The molecule readily loses a chlorine radical (•Cl) or a sulfur dioxide molecule (SO₂).

-

Alkyl Chain Fragmentation: The long hexadecyl chain undergoes typical alkane fragmentation, producing a series of carbocations separated by 14 atomic mass units (corresponding to CH₂ groups).

A summary of the expected key fragments and their mass-to-charge ratios (m/z) is presented in the table below.

| m/z | Proposed Fragment Identity | Fragmentation Pathway | Relative Abundance (Predicted) |

| 324/326 | [C₁₆H₃₃SO₂Cl]⁺˙ | Molecular Ion (M⁺˙) | Very Low to Absent |

| 289 | [C₁₆H₃₃SO₂]⁺ | Loss of •Cl from the molecular ion | Moderate |

| 260 | [C₁₆H₃₃Cl]⁺˙ | Loss of SO₂ from the molecular ion | Low |

| 225 | [C₁₆H₃₃]⁺ | Loss of •SO₂Cl from the molecular ion | Moderate |

| 99 | [SO₂Cl]⁺ | Cleavage of the C-S bond | Low |

| 85 | [C₆H₁₃]⁺ | Alkyl chain fragmentation | High |

| 71 | [C₅H₁₁]⁺ | Alkyl chain fragmentation | High |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation | Base Peak[1] |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | High |

Proposed Fragmentation Pathways

The fragmentation of this compound can be visualized as a series of competing and sequential reactions following the initial ionization. The primary fragmentation events involve the sulfonyl chloride headgroup, followed by the characteristic fragmentation of the long alkyl chain.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

For the analysis of this compound by mass spectrometry, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred method due to the compound's volatility.

Sample Preparation

-

Direct Analysis: Dissolve approximately 1 mg of this compound in 1 mL of a dry, aprotic solvent such as dichloromethane or hexane. Further dilute this stock solution to a final concentration of 10-50 µg/mL.

-

Derivatization for Enhanced Stability: Due to the thermal lability of sulfonyl chlorides, derivatization to the corresponding sulfonamide is recommended for more robust analysis.

-

To the 1 mg/mL stock solution of this compound, add a 1.2 molar equivalent of a simple secondary amine (e.g., diethylamine) and a 1.5 molar equivalent of a non-nucleophilic base (e.g., triethylamine).

-

Allow the reaction to proceed at room temperature for 30 minutes.

-

The resulting sulfonamide solution can be directly analyzed by GC-MS after appropriate dilution.

-

GC-MS Instrumentation and Conditions

The following parameters are recommended for the GC-MS analysis of this compound or its sulfonamide derivative.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 10 minutes. |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

Logical Workflow for Analysis

The process of analyzing this compound and interpreting its mass spectrum follows a logical sequence to ensure accurate identification and characterization.

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Hexadecanesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanesulfonyl chloride (C16H33ClO2S), a member of the sulfonyl chloride family, is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its long alkyl chain and reactive sulfonyl chloride group impart unique physicochemical properties that are crucial for its application in diverse chemical transformations. The solubility of this reagent in various organic solvents is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic protocols and ensuring process scalability and reproducibility.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of public quantitative solubility data, this document presents a predicted qualitative solubility profile based on its chemical structure. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility in a range of organic solvents. These methodologies are designed to enable researchers to generate precise and reliable solubility data tailored to their specific experimental conditions.

Physicochemical Properties

This compound is a white to brownish crystalline powder that is sensitive to moisture.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38775-38-1 | [2] |

| Molecular Formula | C16H33ClO2S | [2] |

| Molecular Weight | 324.95 g/mol | [3] |

| Melting Point | 56-58 °C | [1][2] |

| Boiling Point | 402.5 °C at 760 mmHg | [2] |

| Density | 0.999 g/cm³ | [2] |

| Appearance | White to brownish crystalline powder | [1] |

| Hazards | Corrosive, causes severe skin burns and eye damage, moisture sensitive. | [4][5] |

Qualitative and Quantitative Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a long, nonpolar hexadecyl chain and a polar sulfonyl chloride head. This amphiphilic character suggests that its solubility will be highest in solvents of intermediate polarity and in nonpolar aprotic solvents that can accommodate the long alkyl chain. Conversely, its solubility is expected to be low in highly polar protic solvents, with which it can also react, and in very nonpolar short-chain alkanes.

The following table provides a predicted qualitative solubility profile. It is intended to serve as a guide for solvent selection in initial experimental work. Researchers are encouraged to use the experimental protocols provided in the subsequent section to determine quantitative solubility data.

| Solvent | Chemical Formula | Predicted Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Nonpolar Aprotic Solvents | |||

| Hexane | C6H14 | Soluble | Data to be determined |

| Toluene | C7H8 | Soluble | Data to be determined |

| Diethyl Ether | (C2H5)2O | Soluble | Data to be determined |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH2Cl2 | Very Soluble | Data to be determined |

| Tetrahydrofuran (THF) | C4H8O | Very Soluble | Data to be determined |

| Ethyl Acetate | C4H8O2 | Soluble | Data to be determined |

| Acetonitrile | CH3CN | Sparingly Soluble | Data to be determined |

| Dimethylformamide (DMF) | (CH3)2NCHO | Soluble (may react slowly) | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | (CH3)2SO | Soluble (may react slowly) | Data to be determined |

| Polar Protic Solvents | |||

| Methanol | CH3OH | Reactive | Not applicable |

| Ethanol | C2H5OH | Reactive | Not applicable |

| Water | H2O | Insoluble and Reactive | Not applicable |

Experimental Protocols for Solubility Determination

The following protocols provide systematic methods for determining both the qualitative and quantitative solubility of this compound in organic solvents. It is crucial to use anhydrous solvents and to protect the experiments from atmospheric moisture due to the reactivity of the sulfonyl chloride group.

Qualitative Solubility Determination (Rapid Assessment)

This method offers a quick preliminary assessment of solubility.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Dry test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.

-

Visually inspect the mixture against a contrasting background.

-

Record the observation as:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

The shake-flask method is a reliable approach for determining the thermodynamic solubility of a compound.[6]

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance

-

Syringes and syringe filters (0.45 µm PTFE or similar, compatible with the solvent)

-

Pre-weighed, dry evaporating dishes or vials

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a screw-cap vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 5 or 10 mL) of the anhydrous solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound to prevent decomposition.

-

Mass Determination: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and to prevent moisture uptake. Weigh the dish containing the solid residue on an analytical balance.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in the desired units, such as g/100 mL or mg/mL.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical transformations relevant to the use of this compound.

References

- 1. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

The Chemical Reactivity of the Sulfonyl Chloride Group: An In-depth Technical Guide

The sulfonyl chloride functional group, -SO₂Cl, is a cornerstone of modern organic and medicinal chemistry. Its inherent electrophilicity and versatile reactivity make it a critical building block for the synthesis of a wide array of functional groups, most notably sulfonamides and sulfonate esters, which are prevalent in numerous pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonyl chloride group, tailored for researchers, scientists, and drug development professionals. It delves into the core reactions, mechanistic aspects, experimental protocols, and applications in drug discovery, with a focus on quantitative data and practical methodologies.

Core Reactivity and Reaction Mechanisms

The reactivity of the sulfonyl chloride group is dominated by the electrophilic nature of the sulfur atom. The two oxygen atoms and the chlorine atom, all being highly electronegative, withdraw electron density from the sulfur atom, rendering it highly susceptible to nucleophilic attack.[1] The primary reaction mechanism for sulfonyl chlorides with nucleophiles is a nucleophilic substitution reaction, which can proceed through different pathways depending on the substrate, nucleophile, and reaction conditions.

Nucleophilic Substitution (Sₙ2-type)

The most common mechanism is a bimolecular nucleophilic substitution (Sₙ2-type) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

Elimination-Addition (Sulfene Intermediate)

For alkanesulfonyl chlorides possessing an α-hydrogen, an alternative pathway involving an elimination-addition mechanism via a highly reactive sulfene intermediate (R₂C=SO₂) can occur, particularly in the presence of a base. The base abstracts an α-hydrogen, leading to the elimination of HCl and the formation of the sulfene. The sulfene then rapidly undergoes nucleophilic addition to yield the final product.

Key Reactions of the Sulfonyl Chloride Group

The versatility of the sulfonyl chloride group is demonstrated by its ability to react with a wide range of nucleophiles to form diverse and valuable functional groups.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is one of the most important transformations of this functional group, yielding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a vast number of drugs, including antibiotics, diuretics, and anticancer agents.[1] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Representative Yields for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 0-25 | 100 | [3] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 0-25 | 100 | [3] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | RT | 86 | [3] |

| Benzenesulfonyl chloride | Aniline | Triethylamine | Diethyl ether | 0 | 85 | [3] |

| 2,4-Dichlorobenzenesulfonyl chloride | Various amines | Pyridine | DCM | 0 to RT | 72-96 | [4] |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 0 | 62 (sulfinamide) | [5] |

| Aryl sulfonyl chlorides | Various amines | Sodium hydride | DMF/THF | - | 72-96 | [4] |

Sulfonate Ester Formation

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. This reaction is crucial for converting a poor leaving group (hydroxyl group) into a good leaving group (sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions. Common sulfonyl chlorides used for this purpose include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).

Experimental Protocol: Synthesis of a Tosylate from an Alcohol

-

Reaction Setup: Dissolve the alcohol (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: If not using pyridine as the solvent, add a base such as pyridine or triethylamine (1.5 equivalents).

-

Sulfonyl Chloride Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[6]

Friedel-Crafts Sulfonylation

Aryl sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with arenes to form diaryl sulfones. This reaction is typically catalyzed by a Lewis acid, such as AlCl₃ or FeCl₃, or a strong protic acid like triflic acid.

Experimental Protocol: Triflic Acid-Catalyzed Friedel-Crafts Sulfonylation

-

Reaction Setup: To a reaction vessel, add the arene (4 equivalents), the aryl sulfonyl chloride (1 equivalent), and triflic acid (20 mol%).

-

Reaction Conditions: Heat the reaction mixture to 160 °C and stir for 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is purified by column chromatography to isolate the diaryl sulfone.[7]

Table 2: Yields of Diaryl Sulfones from Friedel-Crafts Sulfonylation

| Sulfonyl Chloride | Arene | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Toluene | TfOH | 160 | 24 | 85 | [7] |

| Benzenesulfonyl chloride | Anisole | TfOH | 160 | 24 | 92 | [7] |

| 4-Chlorobenzenesulfonyl chloride | Toluene | TfOH | 160 | 24 | 78 | [7] |

| 4-Nitrobenzenesulfonyl chloride | Toluene | TfOH | 160 | 24 | 55 | [7] |

Reduction of Sulfonyl Chlorides

Sulfonyl chlorides can be reduced to various sulfur-containing functional groups, including sulfinic acids, disulfides, and thiols, depending on the reducing agent and reaction conditions.

-

Reduction to Sulfinic Acids: Treatment with reducing agents like sodium sulfite or zinc can yield sulfinates.

-

Reduction to Thiols: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) or zinc and acid can reduce sulfonyl chlorides to the corresponding thiols.

Desulfonation

The sulfonyl group can be removed from an aromatic ring in a process called desulfonation. This reversible reaction is typically achieved by heating the arylsulfonic acid or its derivative in the presence of a dilute acid.[8][9]

Experimental Protocol: Photocatalytic Reductive Desulfonation of Aryl Tosylates

-

Reaction Setup: In a reaction vial, combine the aryl tosylate (1 equivalent), 10-bromoanthracen-9-one (catalyst), and a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like DMSO.

-

Irradiation: Irradiate the reaction mixture with visible light (e.g., Kessil lamps) at room temperature for 24 hours.

-

Work-up and Purification: After the reaction, perform a standard aqueous work-up and purify the resulting phenol by column chromatography.[10]

Reaction with Organometallic Reagents

Sulfonyl chlorides react with organometallic reagents such as Grignard reagents and organolithium compounds. The reaction with Grignard reagents can lead to the formation of sulfinates, which can be further reacted in situ to produce sulfonamides.[11] The reaction of arylmagnesium chlorides with sulfuryl chloride provides a route to arenesulfonyl chlorides.[2]

Spectroscopic Characterization

The identification and characterization of sulfonyl chlorides and their derivatives are routinely performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for Sulfonyl Chlorides and Derivatives

| Functional Group | IR (cm⁻¹) - Asymmetric S=O Stretch | IR (cm⁻¹) - Symmetric S=O Stretch | ¹H NMR (ppm) - Protons α to SO₂ |

| Sulfonyl Chloride | 1370-1410 | 1166-1204 | ~3.7 (for butane-1-sulfonyl chloride)[12] |

| Sulfonamide (Aryl) | 1317-1344 | 1147-1187 | - |

| Sulfonamide (Substituted) | 1310-1320 | 1143-1155 | - |

Applications in Drug Development

The sulfonyl chloride group is a vital synthon in the development of numerous therapeutic agents. The resulting sulfonamides and sulfonate esters are present in a wide range of marketed drugs and clinical candidates.

Sulfonylurea Drugs in Diabetes: Glibenclamide

Glibenclamide (Glyburide) is a second-generation sulfonylurea drug used to treat type 2 diabetes. Its mechanism of action involves the inhibition of ATP-sensitive potassium channels (K-ATP channels) in pancreatic β-cells.[5][13] This inhibition leads to cell membrane depolarization, influx of calcium ions, and subsequent release of insulin.[13][14]

Caption: Mechanism of Glibenclamide-induced insulin secretion.

COX-2 Inhibitors in Inflammation: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[16]

Caption: Mechanism of action of the COX-2 inhibitor Celecoxib.

Kinase Inhibitors in Cancer Therapy: Vemurafenib and Pazopanib